

Structure and characterization of (4-Methoxyphenyl)methanesulfonyl chloride.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B020076

[Get Quote](#)

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is a potentially valuable reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure combines the reactive sulfonyl chloride moiety with a methoxy-substituted phenyl group, which can influence its reactivity, solubility, and potential for interaction with biological targets. This guide provides a comprehensive overview of the known structural and physical properties of **(4-Methoxyphenyl)methanesulfonyl chloride**, alongside general methodologies for its synthesis and characterization based on established principles for analogous sulfonyl chlorides. The applications of such compounds in drug development are also discussed, highlighting their role in the formation of sulfonamides and as intermediates in the synthesis of complex molecules.

Chemical Structure and Identification

(4-Methoxyphenyl)methanesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which in turn is connected to a 4-methoxyphenyl group.[\[1\]](#)

Structure:

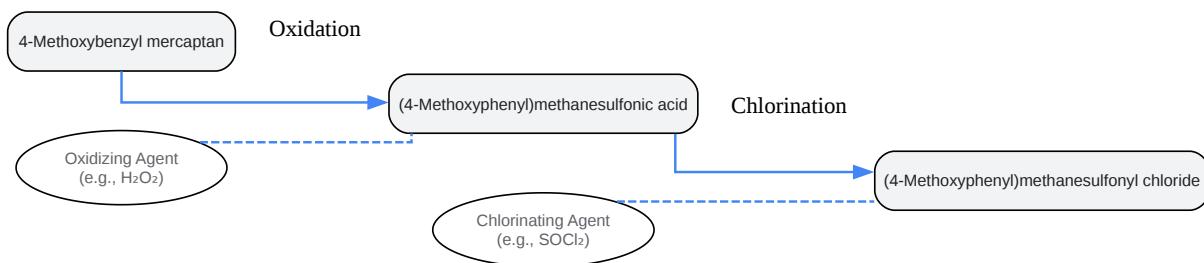
Table 1: Chemical Identifiers[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
IUPAC Name	(4-methoxyphenyl)methanesulfonyl chloride
CAS Number	110661-59-1
Molecular Formula	C ₈ H ₉ ClO ₃ S
SMILES	COCl=C(C=C1)CS(=O)(=O)Cl
InChI	InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
InChIKey	VEFXSKSTBDKZFF-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for **(4-Methoxyphenyl)methanesulfonyl chloride** is limited in publicly available literature. The following table summarizes the available data. It is important to note that the melting point has not been definitively reported.

Table 2: Physicochemical Data[\[3\]](#)


Property	Value
Molecular Weight	220.67 g/mol
Boiling Point	332.7 ± 25.0 °C at 760 mmHg
Density	1.4 ± 0.1 g/cm ³
Melting Point	Not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(4-Methoxyphenyl)methanesulfonyl chloride** is not widely published, a general and common method for the preparation of arylalkanesulfonyl chlorides involves a two-step process starting from the corresponding thiol.^[1]

General Synthesis Pathway

The synthesis generally proceeds through the oxidation of the starting thiol to a sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.^[1]

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **(4-Methoxyphenyl)methanesulfonyl chloride**.

Representative Experimental Protocol for Synthesis

The following is a representative, general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of **(4-Methoxyphenyl)methanesulfonyl chloride**.^[1]

- Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

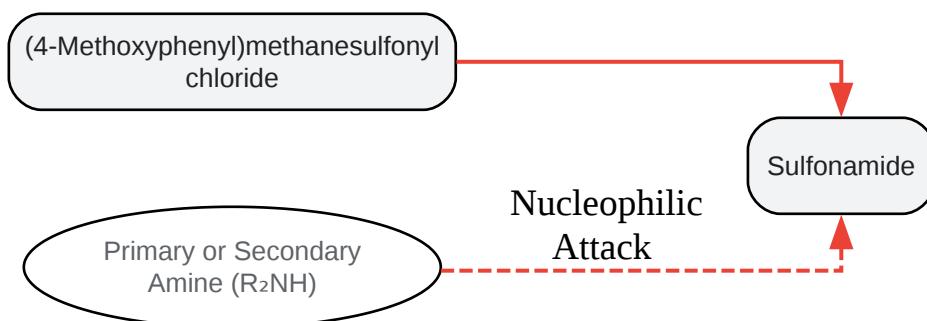
- Reaction: (4-Methoxyphenyl)methanesulfonic acid is placed in the flask and dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).
- Chlorination: A chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ^1H NMR spectroscopy until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess chlorinating agent and solvent. The crude product is then typically dissolved in an organic solvent and washed with ice-cold water or saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed in *vacuo*.
- Purification: The crude **(4-Methoxyphenyl)methanesulfonyl chloride** may be purified by recrystallization or column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectra for **(4-Methoxyphenyl)methanesulfonyl chloride**, this section provides expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methoxy (OCH_3) protons around 3.8 ppm.- A singlet for the methylene (CH_2) protons adjacent to the sulfonyl group, likely deshielded to around 4.5-5.0 ppm.- Two doublets in the aromatic region (around 6.9 and 7.3 ppm) corresponding to the protons on the para-substituted benzene ring.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methoxy carbon around 55 ppm.- A signal for the methylene carbon.- Signals for the aromatic carbons, including the ipso-carbons and the protonated carbons.
IR Spectroscopy	<ul style="list-style-type: none">- Strong asymmetric and symmetric stretching vibrations for the $\text{S}=\text{O}$ bonds of the sulfonyl chloride group, typically in the regions of $1370-1330 \text{ cm}^{-1}$ and $1180-1160 \text{ cm}^{-1}$ respectively.- C-O stretching for the methoxy group.- C-H stretching and C=C bending vibrations for the aromatic ring.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight of the compound.- An $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns may include the loss of Cl, SO_2, and cleavage of the benzyl-sulfonyl bond.


Reactivity and Applications in Drug Development

(4-Methoxyphenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a reactive electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles.[\[1\]](#)

Key Reactions

The primary utility of sulfonyl chlorides in organic synthesis, particularly in drug development, lies in their reactions with nucleophiles such as amines and alcohols.

- Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[1]
- Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. These esters can act as good leaving groups in subsequent nucleophilic substitution reactions.[1]

[Click to download full resolution via product page](#)

Caption: Reaction of **(4-Methoxyphenyl)methanesulfonyl chloride** with an amine.

Role in Drug Development

The (4-methoxyphenyl)methyl moiety can be found in various biologically active compounds. The introduction of a sulfonyl chloride at the benzylic position provides a reactive handle for the synthesis of a diverse library of compounds for screening and lead optimization. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. By reacting **(4-Methoxyphenyl)methanesulfonyl chloride** with various amines or alcohols, medicinal chemists can systematically modify a lead compound to improve its efficacy, selectivity, and safety profile.

Safety and Handling

Sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. They react with water and other nucleophiles, often exothermically, to produce corrosive hydrochloric acid. Store in a cool, dry place away from incompatible materials.

Conclusion

(4-Methoxyphenyl)methanesulfonyl chloride is a chemical reagent with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is not readily available in the public domain, its structure suggests reactivity analogous to other benzylic sulfonyl chlorides. Its utility in forming sulfonamides and other derivatives makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research to fully characterize this compound and explore its synthetic utility is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CAS#:110661-59-1 | (4-Methoxyphenyl)methanesulfonyl chloride | Chemsric [chemsrc.com]
- 4. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure and characterization of (4-Methoxyphenyl)methanesulfonyl chloride.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020076#structure-and-characterization-of-4-methoxyphenyl-methanesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com